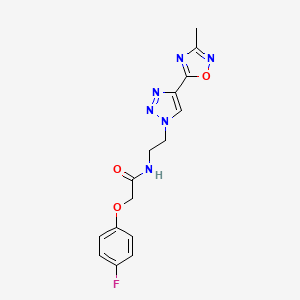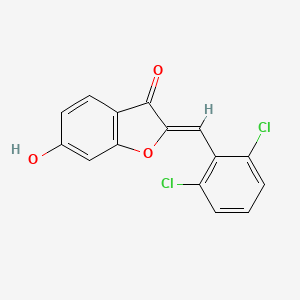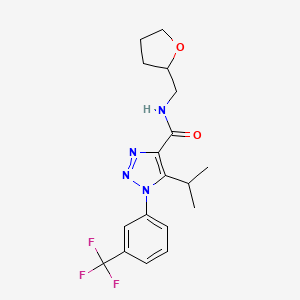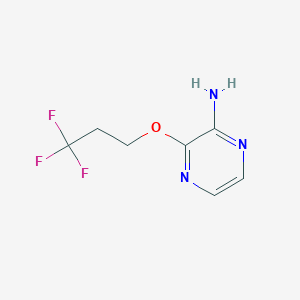
2-(4-fluorophenoxy)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenoxy)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H15FN6O3 and its molecular weight is 346.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Apoptotic Effects
Research into triazole-oxadiazole compounds, which share structural similarities with the specified chemical, has demonstrated significant antifungal and apoptotic activities against various Candida species, including C. albicans and C. glabrata. These compounds have been shown to induce apoptosis in these fungal cells, offering a potential pathway for developing new antifungal agents that could address drug resistance issues in fungal infections (Çavușoğlu, Yurttaş, & Cantürk, 2018).
CRMP 1 Inhibition for Cancer Treatment
In the context of cancer research, certain 1,3,4-oxadiazole derivatives have been explored for their ability to inhibit Collapsin Response Mediator Protein 1 (CRMP 1), potentially offering a new therapeutic approach for small lung cancer treatment. These compounds, synthesized from variations of oxadiazole structures, have demonstrated significant in vitro activity against cancer cell lines, suggesting their potential utility in cancer therapy (Panchal, Rajput, & Patel, 2020).
NMR Characterization of Oxadiazole Derivatives
The detailed NMR characterization of novel oxadiazole derivatives, including those containing benzimidazole moieties, has provided valuable insights into the structural and electronic properties of these compounds. Such studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of new compounds with enhanced efficacy (Ying-jun, 2012).
Antitumor Activity of Glycine Derivatives
Glycine derivatives containing 5-fluorouracil have been synthesized and shown to exhibit antitumor activity. The synthesis of these compounds and their preliminary biological evaluation suggest their potential as novel chemotherapeutic agents. The study of such derivatives can contribute to the development of new cancer treatments with improved efficacy and reduced side effects (Yun-jun, 2011).
Antimicrobial Evaluation of Imines and Thiazolidinones
The synthesis and evaluation of novel imines and thiazolidinone derivatives have revealed their significant antimicrobial properties. These studies provide a foundation for the development of new antimicrobial agents that could be effective against resistant bacterial and fungal strains, addressing a critical need in infectious disease treatment (Fuloria, Singh, Yar, & Ali, 2009).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O3/c1-10-18-15(25-20-10)13-8-22(21-19-13)7-6-17-14(23)9-24-12-4-2-11(16)3-5-12/h2-5,8H,6-7,9H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUOIVSNTNEXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2557035.png)

![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)

![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)

![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)
